

reactivity and stability of 4-(Chloroacetyl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloroacetyl)morpholine

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An In-Depth Technical Guide to the Reactivity and Stability of **4-(Chloroacetyl)morpholine**

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Introduction: The Duality of a Versatile Intermediate

4-(Chloroacetyl)morpholine, with the chemical formula $C_6H_{10}ClNO_2$, is a bifunctional molecule that has carved a significant niche as a key building block in synthetic chemistry. It is recognized by several synonyms, including 2-chloro-1-(4-morpholinyl)ethanone and N-(Chloroacetyl)morpholine. At its core, the structure features a stable morpholine ring, known for its favorable physicochemical and metabolic properties in drug design, appended to a highly reactive chloroacetyl group. This duality—a stable, often bioactive core (the morpholine) and a reactive handle (the chloroacetyl moiety)—makes it an invaluable intermediate for the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatories, antidepressants, and antifungals, as well as agrochemicals. This guide provides an in-depth exploration of the chemical reactivity that makes **4-(Chloroacetyl)morpholine** so useful and the stability considerations that are critical for its effective handling, storage, and application.

Part 1: The Core Reactivity Profile - An Electrophilic Hub

The chemical behavior of **4-(Chloroacetyl)morpholine** is overwhelmingly dictated by the chloroacetyl group. The strong electron-withdrawing effects of both the adjacent carbonyl group ($C=O$) and the chlorine atom render the α -carbon (the carbon bonded to the chlorine) highly

electrophilic. This electron deficiency makes it an excellent target for nucleophilic attack, primarily proceeding through an S_N2 mechanism.

The General S_N2 Reaction Mechanism

The fundamental reaction involves the attack of a nucleophile (Nu^-) on the α -carbon, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion as the leaving group. This reaction is the cornerstone of its utility in synthetic chemistry.

Caption: General S_N2 reaction of **4-(Chloroacetyl)morpholine**.

Reactivity with Specific Nucleophile Classes

The versatility of **4-(Chloroacetyl)morpholine** stems from its predictable reactivity with a broad range of nucleophiles.

- Amines (Primary and Secondary): This is one of the most common applications. The reaction with amines yields N-substituted 2-morpholinoacetamides. The reaction mechanism involves the amine's nitrogen atom acting as the nucleophile, attacking the electrophilic carbon and displacing the chloride. This is a foundational method for linking the morpholine scaffold to other amine-containing molecules.
- Thiols: Thiols are excellent nucleophiles, and their sulfur atom readily attacks the α -carbon of **4-(Chloroacetyl)morpholine** to form stable thioether linkages. This reaction is highly efficient due to the soft nature and high nucleophilicity of the sulfur atom.
- Hydroxide and Water (Hydrolysis): The molecule is susceptible to hydrolysis, where water or hydroxide ions act as nucleophiles. This reaction, which leads to the formation of 4-(hydroxyacetyl)morpholine, is a primary degradation pathway and a critical consideration for stability, as discussed in the next section.
- Other Nucleophiles: Carboxylates, azides, and other common nucleophiles can also be effectively coupled using this reagent, expanding its synthetic utility.

Part 2: The Stability Profile - A Guide to Handling and Storage

While its reactivity is a key asset, it also defines its vulnerabilities. Understanding the stability of **4-(Chloroacetyl)morpholine** is paramount for ensuring its quality, shelf-life, and the success of synthetic protocols.

Physicochemical Properties

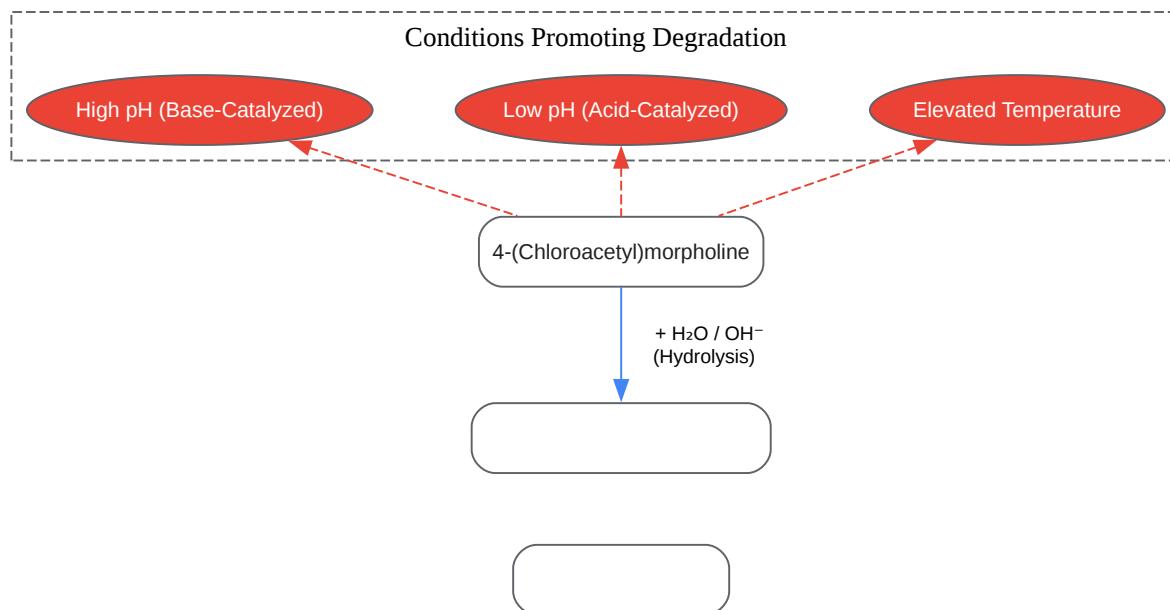
A summary of key physical properties provides a baseline for understanding its behavior.

Property	Value	Source(s)
CAS Number	1440-61-5	
Molecular Formula	C ₆ H ₁₀ ClNO ₂	
Molecular Weight	163.60 g/mol	
Appearance	White to pale yellow crystals or powder	
Melting Point	26-30 °C	
Density	~1.257 g/mL at 25 °C	
Flash Point	> 110 °C	

Hydrolytic Stability: The Influence of pH

The primary stability concern for **4-(Chloroacetyl)morpholine** is hydrolysis. The C-Cl bond is susceptible to cleavage by water, a reaction that is significantly influenced by pH.

- Alkaline Conditions (High pH): Stability is lowest under basic conditions. The hydroxide ion (OH⁻) is a strong nucleophile and readily attacks the electrophilic α -carbon, leading to rapid degradation to 4-(hydroxyacetyl)morpholine.
- Acidic Conditions (Low pH): While more stable than in basic media, acidic conditions can catalyze hydrolysis, albeit at a slower rate. Protonation of the carbonyl oxygen can further enhance the electrophilicity of the α -carbon.
- Neutral Conditions (pH \approx 7): The compound exhibits its greatest stability at or near neutral pH, where the concentrations of both H⁺ and OH⁻ are minimized.

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Caption: Primary hydrolytic degradation pathway.

Thermal Stability and Incompatibilities

4-(Chloroacetyl)morpholine is stable under normal ambient conditions but can decompose at elevated temperatures. Its flash point is above 110 °C, indicating it is not highly flammable. For long-term storage and handling, it is crucial to avoid contact with incompatible materials that can catalyze its degradation or cause hazardous reactions.

Recommended Storage and Handling

Parameter	Recommendation	Rationale
Temperature	Store at room temperature or refrigerated (2-8°C).	To minimize thermal and hydrolytic degradation.
Atmosphere	Keep in a tightly closed container in a dry place.	To protect from atmospheric moisture, which can cause hydrolysis.
Ventilation	Use in a well-ventilated area or under a fume hood.	To avoid inhalation of dust or vapors.
Incompatibles	Strong oxidizing agents, strong acids, strong bases.	To prevent vigorous or uncontrolled reactions and degradation.

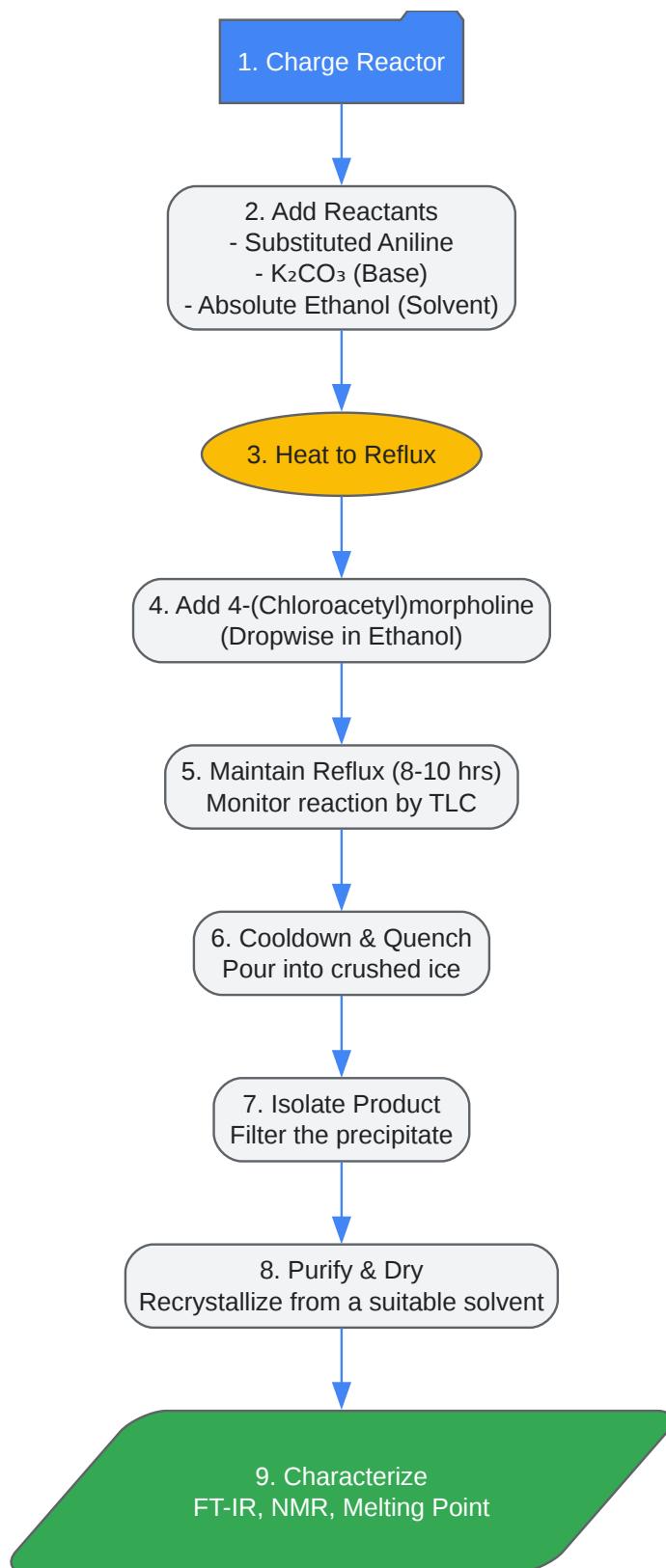
Part 3: Field-Proven Methodologies and Protocols

To bridge theory and practice, this section provides validated experimental protocols that demonstrate the core reactivity and analytical assessment of **4-(Chloroacetyl)morpholine**.

Experimental Protocol 1: Synthesis of N-Aryl-2-morpholinoacetamide

This protocol details a standard procedure for the reaction of **4-(Chloroacetyl)morpholine** with an aromatic amine, a common step in pharmaceutical synthesis.

Causality: The choice of an anhydrous solvent prevents premature hydrolysis of the starting material. Potassium carbonate acts as a base to neutralize the HCl formed during the S_N2 reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.



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Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aromatic amine (1 eq.), anhydrous potassium carbonate (1 eq.), and absolute ethanol.
- Reagent Addition: While stirring and heating the mixture to reflux, add a solution of **4-(Chloroacetyl)morpholine** (1 eq.) dissolved in absolute ethanol dropwise over 30 minutes.
- Reaction: Maintain the reaction mixture at reflux for 8-10 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
- Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with water to remove inorganic salts.
- Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-2-morpholinoacetamide.
- Validation: Confirm the structure and purity of the final product using FT-IR, ¹H-NMR, and melting point analysis.

Experimental Protocol 2: Assessing Hydrolytic Stability by HPLC

This protocol provides a quantitative method to evaluate the degradation of **4-(Chloroacetyl)morpholine** under different pH conditions.

Causality: HPLC is an ideal technique for this analysis as it can separate the parent compound from its primary hydrolytic degradant, 4-(hydroxyacetyl)morpholine, allowing for accurate quantification of both over time. Using buffered solutions ensures the pH remains constant throughout the experiment, which is critical for obtaining reliable kinetic data.

Step-by-Step Methodology:

- Stock Solution: Prepare a stock solution of **4-(Chloroacetyl)morpholine** in a water-miscible organic solvent like acetonitrile (e.g., 1 mg/mL).
- Buffer Preparation: Prepare three aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
- Sample Incubation: Add a small aliquot of the stock solution to each of the three buffers in separate vials to achieve a final concentration of ~100 µg/mL. Place the vials in a constant temperature bath (e.g., 40 °C).
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- HPLC Analysis: Immediately inject the aliquot onto a suitable C18 reverse-phase HPLC column. Use a mobile phase (e.g., acetonitrile/water gradient) that provides good separation between the parent compound and its degradant.
- Quantification: Monitor the elution using a UV detector. Calculate the percentage of **4-(Chloroacetyl)morpholine** remaining at each time point by comparing its peak area to the initial (t=0) peak area.
- Data Interpretation: Plot the percentage of remaining **4-(Chloroacetyl)morpholine** against time for each pH to determine the degradation rate.

Conclusion

4-(Chloroacetyl)morpholine is a powerful and versatile synthetic intermediate, primarily due to the electrophilic nature of its chloroacetyl group, which readily undergoes S_N2 reactions with a wide range of nucleophiles. This high reactivity, however, necessitates a thorough understanding of its stability profile. The principal degradation pathway is hydrolysis, a reaction that is highly dependent on pH and temperature. By employing appropriate handling procedures, anhydrous reaction conditions, and controlled storage, researchers can effectively harness the synthetic potential of this valuable building block while ensuring the integrity of their materials and the reproducibility of their results. This guide serves as a foundational resource for scientists and developers aiming to leverage the unique chemical attributes of **4-(Chloroacetyl)morpholine** in their research and development endeavors.

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- To cite this document: BenchChem. [reactivity and stability of 4-(Chloroacetyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141675#reactivity-and-stability-of-4-chloroacetyl-morpholine\]](https://www.benchchem.com/product/b141675#reactivity-and-stability-of-4-chloroacetyl-morpholine)

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